molecular formula C12H21NO4 B1453711 (R)-Methyl 1-boc-piperidine-3-carboxylate CAS No. 934423-10-6

(R)-Methyl 1-boc-piperidine-3-carboxylate

Cat. No. B1453711
M. Wt: 243.3 g/mol
InChI Key: LYYJQMCPEHXOEW-SECBINFHSA-N
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Description

“Ethyl 1-Boc-3-piperidinecarboxylate” is a chemical compound used as a reactant for the synthesis of various substances, including GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, and chemicals in the Iboga-alkaloid family .


Molecular Structure Analysis

The molecular formula of “Ethyl 1-Boc-3-piperidinecarboxylate” is C13H23NO4 .


Chemical Reactions Analysis

“Ethyl 1-Boc-3-piperidinecarboxylate” is used as a reactant in the synthesis of various substances, including GABAA receptor agonists, piperidine derivatives, selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, and chemicals in the Iboga-alkaloid family .


Physical And Chemical Properties Analysis

“Ethyl 1-Boc-3-piperidinecarboxylate” has a melting point of 31-35℃ and a boiling point of 95℃/0.5mm. Its density is predicted to be 1.077±0.06 g/cm3. It is sensitive to moisture and light .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

  • Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

  • Synthesis of Biologically Active Piperidines : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

  • Aerospace Applications : Thermoplastic composites, which can include piperidine derivatives, are increasingly being investigated for aerospace applications because of their relatively short processing time, good chemical and radiation resistance, and potential for reforming and reuse via melting . The manufacturing, reforming, and reuse of thermoplastic composites can be leveraged to advance joining, disassembly, and reassembly of structures for space exploration activities .

  • Quinoline Derivatives : Quinoline derivatives in general are known to have a broad range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . Their derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .

  • Block Copolymers : Block copolymers (BCPs) are a specific class of copolymers, in which the chemically distinct monomer units are grouped in discrete blocks along the polymer chain . Thanks to the advancement of polymer synthetic strategies, BCPs can be configured into linear, branched (graft and star), and cyclic molecular architectures .

  • Synthetic Peptides : The synthesis and applications of peptides are gaining increasing popularity as a result of the developments in biotechnology and bioengineering areas and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design . The use of synthetic peptides approved by the health authorities for various applications is on the rise .

Safety And Hazards

The compound has been classified as an irritant. It has hazard statements H302, H317, and H319. Precautionary statements include P280, P301+P312+P330, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJQMCPEHXOEW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652016
Record name 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 1-boc-piperidine-3-carboxylate

CAS RN

934423-10-6
Record name 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a room temperature solution of piperidine-1,3-dicarboxylic acid-1-tert-butyl ester (5.00 g, 21.81 mmol) in 20% MeOH/toluene (100 ml) was added 14.18 ml of (trimethylsilyl)diazomethane (2.0 M, 28.35 mmol) dropwise and the reaction was monitored by TLC until completion and then concentrated under reduced pressure to yield 4.44 g (83.7%) of piperidine-1,3-dicarboxylic acid 1-tert-butyl ester-3-methyl ester (Intermediate 53). 1H NMR (400 MHz, CDCl3) δ ppm 1.4 (s, 9 H), 1.6 (d, J=3.4 Hz, 1 H), 1.6 (m, 1 H), 1.7 (m, 1 H), 2.0 (m, 1 H), 2.4 (m, 1 H), 2.8 (m, 1 H), 3.0 (s, 1 H), 3.7 (s, 3 H), 3.9 (d, J13.2 Hz, 1 H), 4.1 (s, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.18 mL
Type
reactant
Reaction Step One
Name
MeOH toluene
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Amine preparation: To a solution of 1-BOC-3-piperidine carboxylic acid (3.0 g) in DMF (25 mL) was added potassium carbonate (3.62 g) followed by iodomethane (4.07 mL). After 2.5 h the reaction was diluted with water and extracted into diethyl ether. The organic layer was washed with brine, separated and dried (MgSO4). The solvent was evaporated to give piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2.98 g).
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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